molecular formula C17H14N2S2 B14203533 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-03-9

2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole

Cat. No.: B14203533
CAS No.: 917986-03-9
M. Wt: 310.4 g/mol
InChI Key: XVFBOXMMRZLHGE-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique fusion of indole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the formation of the thiazine ring followed by the introduction of the benzylsulfanyl group. One common method involves the use of copper-catalyzed C–N coupling and palladium-catalyzed direct arylation. For instance, the precursor 2-(2-bromobenzylthio)-1H-indole can undergo intramolecular copper-catalyzed Ullmann-type C–N coupling and palladium-catalyzed direct arylation to form the desired thiazinoindole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazine ring or the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the benzylsulfanyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinoindoles, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiazine moieties. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.

Properties

CAS No.

917986-03-9

Molecular Formula

C17H14N2S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-benzylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole

InChI

InChI=1S/C17H14N2S2/c1-2-6-12(7-3-1)11-20-17-18-10-15-16(21-17)13-8-4-5-9-14(13)19-15/h1-9,19H,10-11H2

InChI Key

XVFBOXMMRZLHGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N2)SC(=N1)SCC4=CC=CC=C4

Origin of Product

United States

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